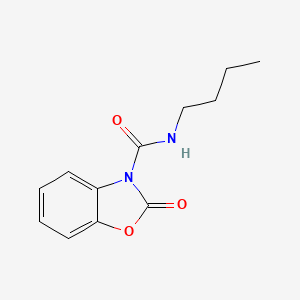![molecular formula C13H12N6O B12908988 n-[1-Benzyl-5-(1h-1,2,4-triazol-5-yl)-1h-imidazol-4-yl]formamide CAS No. 4022-99-5](/img/structure/B12908988.png)
n-[1-Benzyl-5-(1h-1,2,4-triazol-5-yl)-1h-imidazol-4-yl]formamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
n-[1-Benzyl-5-(1h-1,2,4-triazol-5-yl)-1h-imidazol-4-yl]formamide: is a complex organic compound that features a benzyl group, a triazole ring, and an imidazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design and development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of n-[1-Benzyl-5-(1h-1,2,4-triazol-5-yl)-1h-imidazol-4-yl]formamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Triazole Ring: This can be achieved through a [3+2] cycloaddition reaction between an azide and an alkyne, often catalyzed by copper(I) ions.
Formation of the Imidazole Ring: This step involves the cyclization of a precursor molecule containing the necessary functional groups.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential.
化学反応の分析
Types of Reactions
n-[1-Benzyl-5-(1h-1,2,4-triazol-5-yl)-1h-imidazol-4-yl]formamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Benzyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives of the triazole and imidazole rings.
Reduction: Reduced forms of the triazole and imidazole rings.
Substitution: Various substituted benzyl derivatives.
科学的研究の応用
n-[1-Benzyl-5-(1h-1,2,4-triazol-5-yl)-1h-imidazol-4-yl]formamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in the development of new drugs, particularly for its antimicrobial properties.
Industry: Used in the synthesis of specialty chemicals and as an intermediate in various chemical processes .
作用機序
The mechanism of action of n-[1-Benzyl-5-(1h-1,2,4-triazol-5-yl)-1h-imidazol-4-yl]formamide involves its interaction with specific molecular targets. The triazole and imidazole rings are known to interact with enzymes and proteins, potentially inhibiting their activity. This compound may also interfere with the synthesis of nucleic acids and proteins in microbial cells, leading to their death .
類似化合物との比較
Similar Compounds
- 1-Benzyl-1H-1,2,3-triazole
- 1-Benzyl-1H-imidazole
- 1-Benzyl-1H-1,2,4-triazole
Uniqueness
n-[1-Benzyl-5-(1h-1,2,4-triazol-5-yl)-1h-imidazol-4-yl]formamide is unique due to the presence of both triazole and imidazole rings in its structure, which may confer enhanced biological activity compared to compounds containing only one of these rings. The formamide group also adds to its chemical versatility and potential interactions with biological targets .
特性
CAS番号 |
4022-99-5 |
|---|---|
分子式 |
C13H12N6O |
分子量 |
268.27 g/mol |
IUPAC名 |
N-[1-benzyl-5-(1H-1,2,4-triazol-5-yl)imidazol-4-yl]formamide |
InChI |
InChI=1S/C13H12N6O/c20-9-16-12-11(13-14-7-17-18-13)19(8-15-12)6-10-4-2-1-3-5-10/h1-5,7-9H,6H2,(H,16,20)(H,14,17,18) |
InChIキー |
CVIWJEZILUCBDW-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CN2C=NC(=C2C3=NC=NN3)NC=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


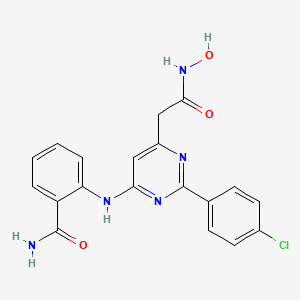
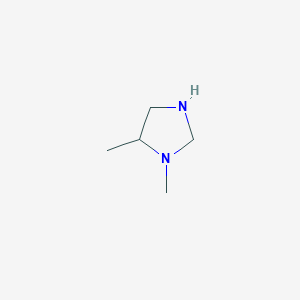
![ethyl 2-[3-(2-hydroxyethylamino)-5-oxo-2H-1,2,4-triazin-6-yl]propanoate](/img/structure/B12908931.png)
![2-[2,2-Bis(diphenylphosphanyl)ethyl]-1,1-dimethylhydrazine](/img/structure/B12908939.png)

![[1-amino-3-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylsulfanyl]propyl]-hydroxy-oxophosphanium](/img/structure/B12908952.png)
![1-Methylcyclohepta[b]pyrrol-2(1H)-one](/img/structure/B12908953.png)
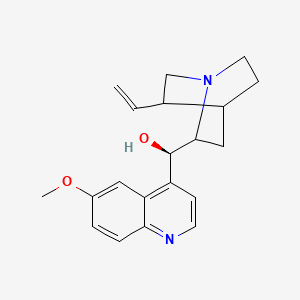
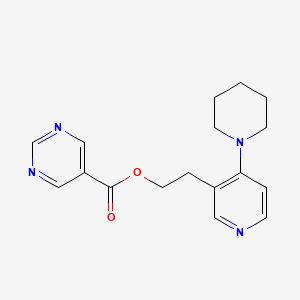
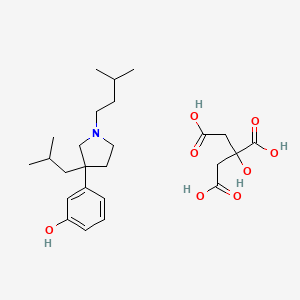
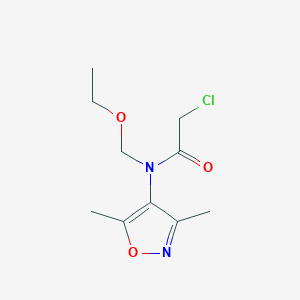
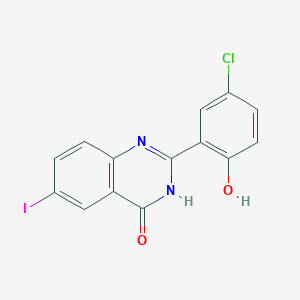
![1'-Benzyl-[1,3'-bipyrrolidine]-2',5'-dione](/img/structure/B12908996.png)
